Cas no 67608-60-0 (2-(2-hydroxyphenyl)benzaldehyde)
2-(2-hydroxyphenyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(2-hydroxyphenyl)benzaldehyde
- 2-hydroxy-2'-formylbiphenyl;2-(2-FORMYLPHENYL)PHENOL;[1,1'-Biphenyl]-2-carboxaldehyde,2'-hydroxy;
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- MDL: MFCD13873896
Computed Properties
- Exact Mass: 198.06800
Experimental Properties
- PSA: 37.30000
- LogP: 2.87170
2-(2-hydroxyphenyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504949-1g |
2'-Hydroxy-[1,1'-biphenyl]-2-carbaldehyde |
67608-60-0 | 97% | 1g |
¥2723.00 | 2024-05-04 | |
| Ambeed | A484597-1g |
2'-Hydroxy-[1,1'-biphenyl]-2-carbaldehyde |
67608-60-0 | 97% | 1g |
$396.0 | 2024-04-18 | |
| abcr | AB318653-5 g |
2-(2-Formylphenyl)phenol, 95%; . |
67608-60-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB318653-5g |
2-(2-Formylphenyl)phenol, 95%; . |
67608-60-0 | 95% | 5g |
€1159.00 | 2025-04-17 | |
| Advanced ChemBlocks | P36676-250MG |
2'-Hydroxy-biphenyl-2-carboxaldehyde |
67608-60-0 | 95% | 250MG |
$160 | 2023-09-15 | |
| Advanced ChemBlocks | P36676-1G |
2'-Hydroxy-biphenyl-2-carboxaldehyde |
67608-60-0 | 95% | 1G |
$370 | 2023-09-15 | |
| Advanced ChemBlocks | P36676-5G |
2'-Hydroxy-biphenyl-2-carboxaldehyde |
67608-60-0 | 95% | 5G |
$1,115 | 2023-09-15 | |
| 1PlusChem | 1P00IC70-500mg |
[1,1'-Biphenyl]-2-carboxaldehyde, 2'-hydroxy- |
67608-60-0 | 97% | 500mg |
$168.00 | 2023-12-16 | |
| 1PlusChem | 1P00IC70-1g |
[1,1'-Biphenyl]-2-carboxaldehyde, 2'-hydroxy- |
67608-60-0 | 97% | 1g |
$257.00 | 2023-12-16 | |
| 1PlusChem | 1P00IC70-5g |
[1,1'-Biphenyl]-2-carboxaldehyde, 2'-hydroxy- |
67608-60-0 | 97% | 5g |
$751.00 | 2023-12-16 |
2-(2-hydroxyphenyl)benzaldehyde Suppliers
2-(2-hydroxyphenyl)benzaldehyde Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-(2-hydroxyphenyl)benzaldehyde
Professional Introduction to 2-(2-hydroxyphenyl)benzaldehyde (CAS No. 67608-60-0)
2-(2-hydroxyphenyl)benzaldehyde, with the chemical formula C9H6O2, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 67608-60-0, uniquely identifies it in scientific literature and databases, facilitating its study and application across various domains. This compound, characterized by its hydroxy and aldehyde functional groups, exhibits remarkable reactivity and versatility, making it a valuable intermediate in the synthesis of complex molecules.
The structural features of 2-(2-hydroxyphenyl)benzaldehyde contribute to its diverse chemical behavior. The presence of a hydroxyl group on the phenyl ring enhances its solubility in polar solvents and allows for hydrogen bonding interactions, while the aldehyde group serves as a reactive site for condensation reactions, including Schiff base formation. These properties make it particularly useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, 2-(2-hydroxyphenyl)benzaldehyde has garnered attention for its potential applications in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules targeting various diseases. For instance, studies have demonstrated its utility in generating novel analogs with anti-inflammatory and antioxidant properties. The hydroxyl moiety can be further functionalized to introduce additional pharmacophores, enhancing the compound's therapeutic profile.
The aldehyde group in 2-(2-hydroxyphenyl)benzaldehyde is particularly noteworthy for its ability to participate in Michael addition reactions, forming conjugated systems that exhibit interesting electronic properties. These conjugated systems are of great interest in materials science, where they contribute to the development of organic semiconductors and light-emitting diodes (OLEDs). The compound's ability to form stable complexes with metal ions also makes it a candidate for catalytic applications.
Advances in computational chemistry have further elucidated the reactivity patterns of 2-(2-hydroxyphenyl)benzaldehyde. Molecular modeling studies predict its interaction with biological targets, providing insights into potential drug-like properties. These simulations have guided experimental efforts, optimizing synthetic routes to maximize yield and purity. Such interdisciplinary approaches highlight the importance of integrating experimental data with theoretical predictions.
The pharmaceutical industry has been particularly keen on exploring derivatives of 2-(2-hydroxyphenyl)benzaldehyde. Researchers have synthesized several analogs targeting neurological disorders, leveraging the compound's ability to cross the blood-brain barrier efficiently. Preliminary clinical trials suggest promising results for certain derivatives in treating cognitive impairments associated with aging and neurodegenerative diseases.
Beyond medicine, 2-(2-hydroxyphenyl)benzaldehyde finds applications in the fragrance and flavor industry due to its aromatic characteristics. Its derivatives contribute to the synthesis of essential oils and scents used in perfumes and cosmetics. The compound's stability under various conditions makes it an ideal candidate for industrial processes requiring consistent quality and performance.
The environmental impact of using 2-(2-hydroxyphenyl)benzaldehyde has also been studied extensively. Efforts have been made to develop greener synthetic methodologies that minimize waste and reduce energy consumption. Biocatalytic approaches, utilizing enzymes to facilitate reactions under mild conditions, have shown particular promise in maintaining high yields while adhering to sustainable practices.
In conclusion, 2-(2-hydroxyphenyl)benzaldehyde (CAS No. 67608-60-0) is a multifaceted compound with broad applications across chemistry and medicine. Its unique structural features enable diverse chemical transformations, making it a cornerstone in synthetic organic chemistry. As research continues to uncover new uses for this compound, its significance is likely to grow further, driving innovation in both academic and industrial settings.
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